3-Bromo-2,2-dimethylpropanenitrile CAS 37647-55-5 properties
3-Bromo-2,2-dimethylpropanenitrile CAS 37647-55-5 properties
Technical Whitepaper: 3-Bromo-2,2-dimethylpropanenitrile
CAS: 37647-55-5
Formula:
Executive Summary
3-Bromo-2,2-dimethylpropanenitrile (CAS 37647-55-5) is a specialized bifunctional aliphatic building block characterized by a neopentyl bromide core flanked by a nitrile group. Its structural uniqueness lies in the gem-dimethyl substitution at the
In modern drug discovery, this compound serves as a critical scaffold for introducing the 2,2-dimethylpropanenitrile motif—a structural feature increasingly utilized to improve metabolic stability (by blocking
Chemical Identity & Physicochemical Profile
The compound features a primary alkyl bromide sterically shielded by a quaternary carbon. This architecture dictates its physical behavior and reactivity profile.
| Property | Specification |
| IUPAC Name | 3-Bromo-2,2-dimethylpropanenitrile |
| Synonyms | 3-Bromo-2,2-dimethylpropionitrile; |
| CAS Number | 37647-55-5 |
| Molecular Formula | |
| Molecular Weight | 162.03 g/mol |
| Physical State | Liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, EtOAc; low solubility in water |
| Storage | Inert atmosphere, 2-8°C (Light sensitive) |
Synthetic Routes & Manufacturing
Synthesis of 3-Bromo-2,2-dimethylpropanenitrile typically follows two distinct pathways: radical functionalization of the hydrocarbon/nitrile precursor or nucleophilic substitution of the corresponding alcohol.
Method A: The Appel Reaction (High Precision)
For pharmaceutical-grade purity, the conversion of 3-hydroxy-2,2-dimethylpropanenitrile using triphenylphosphine (
-
Mechanism: Activation of the alcohol by the phosphonium salt followed by
displacement. -
Advantages: High regioselectivity; avoids poly-bromination byproducts.
Method B: Radical Bromination (Industrial Scalability)
Direct bromination of pivalonitrile (2,2-dimethylpropanenitrile) using bromine sources (e.g., KBr/oxidant or NBS) under photochemical conditions.
-
Mechanism: Free-radical chain reaction targeting the
-methyl hydrogens. -
Challenges: Statistical probability of poly-bromination requires careful stoichiometry control.
Figure 1: Primary synthetic pathways for CAS 37647-55-5, contrasting the ionic Appel route with the radical mechanism.
Reactivity & Mechanistic Insight
The Neopentyl Constraint
The defining feature of CAS 37647-55-5 is the "neopentyl effect." The carbon adjacent to the bromide is quaternary (bonded to two methyls and a cyano group). This creates severe steric hindrance for backside attack by nucleophiles.
-
Reactivity: Extremely slow compared to standard primary bromides (
relative rate). -
Implication: Reactions often require elevated temperatures (refluxing DMF/DMSO), strong nucleophiles, or extended reaction times (16–24 hours).
-
Side Reactions: Under harsh basic conditions, the nitrile group may undergo hydrolysis or the molecule may undergo elimination (though difficult due to lack of
-hydrogens on the quaternary carbon, preventing standard E2 elimination).
Strategic Utility
Despite the low reactivity, once installed, the gem-dimethyl group provides metabolic armor. It prevents enzymatic degradation at the
Applications in Medicinal Chemistry
This compound functions as a "staple" for introducing the 2,2-dimethyl-3-functionalized motif into complex heterocycles.
A. JAK Kinase Inhibitors
Patent literature (e.g., EP3349579A1) identifies 3-Bromo-2,2-dimethylpropanenitrile as a building block for synthesizing substituted heteroaryl compounds targeting Janus Kinases (JAKs). The nitrile group serves as a latent handle, often reduced later to a primary amine or hydrolyzed to an amide.
B. Spiro-Cyclic Neurotherapeutics
In the synthesis of spiro-piperidine derivatives (e.g., for pain or neurodegenerative disorders as seen in EP3402783B1), this bromide is used to alkylate secondary amines. The reaction conditions (130°C, 16h) reflect the neopentyl hindrance but yield stable, sterically locked pharmaceutical intermediates.
Figure 2: Downstream pharmaceutical applications in kinase inhibition and neurotherapeutic synthesis.
Experimental Protocol: Appel Synthesis
Objective: Synthesis of 3-Bromo-2,2-dimethylpropanenitrile from 3-hydroxy-2,2-dimethylpropanenitrile.
Reagents:
-
3-Hydroxy-2,2-dimethylpropanenitrile (1.0 eq)
-
Carbon Tetrabromide (
, 1.5 eq) -
Triphenylphosphine (
, 1.2 eq) -
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 3-hydroxy-2,2-dimethylpropanenitrile and
in anhydrous THF under nitrogen atmosphere. Cool to 0°C. -
Addition: Add
portion-wise (or as a solution in THF) over 30 minutes, maintaining the temperature below 5°C. The reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with
) or GC-MS. -
Workup: Quench with saturated
. Extract with diethyl ether or ethyl acetate. -
Purification: The byproduct triphenylphosphine oxide (
) precipitates; filter off the bulk. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Safety Note:
References
-
Process for synthesis of substituted heteroaryl compounds. Patent EP3349579A1. Google Patents. Link
-
3-(carboxyethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives. Patent EP3402783B1. Google Patents. Link
-
Preparation of alkane bromo-derivatives via radical bromination. Patent CN108358748A. Google Patents. Link
-
3-Bromo-2,2-dimethylpropanenitrile Product Data. BLD Pharm. Link
